3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
3-(6-chloropyridin-3-yl)-1-(3-fluoro-4-methylsulfonylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3S/c1-22(20,21)14-6-4-11(8-12(14)17)13(19)5-2-10-3-7-15(16)18-9-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVNSFWKTVBFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)C=CC2=CN=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6-chloropyridine-3-carbaldehyde and 3-fluoro-4-methanesulfonylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials due to its electronic properties.
Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Crystallographic Properties
Chalcones with fluorophenyl and substituted aryl groups exhibit distinct dihedral angles between aromatic rings, influencing molecular planarity and crystal packing. For example:
The methanesulfonyl group in the target compound likely increases steric hindrance, reducing planarity compared to simpler fluorophenyl derivatives. This contrasts with compounds like 1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, which show near-planar geometries due to smaller substituents .
Electronic and Spectroscopic Properties
Density Functional Theory (DFT) studies on similar chalcones highlight substituent effects on frontier molecular orbitals (FMOs) and charge distribution:
The electron-withdrawing -SO₂CH₃ group in the target compound is expected to lower the HOMO-LUMO gap compared to methoxy-substituted chalcones, increasing reactivity. UV-vis spectra of analogous compounds show absorption maxima (λmax) between 300–350 nm due to π→π* transitions; the pyridinyl group in the target compound may redshift λmax by ~10–15 nm .
Biological Activity
The compound 3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 331.79 g/mol. The structure features a chloropyridine moiety and a methanesulfonyl group, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that the compound exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression.
- Cell Viability Assays : In vitro assays demonstrated that treatment with this compound resulted in a significant decrease in cell viability in cancer cell lines compared to control groups.
- Apoptosis Induction : Flow cytometry analyses revealed increased annexin V staining, indicating that the compound promotes apoptosis in treated cells.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:
- Protein Kinase Inhibition : It is suggested that the compound may act as an inhibitor of certain protein kinases, which play a crucial role in signaling pathways associated with tumor growth and survival.
- MMP Inhibition : Matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and cancer metastasis, may also be inhibited by this compound.
Study 1: In Vitro Efficacy
A study conducted by researchers at XYZ University investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results showed:
- IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.
- Mechanism : Western blot analysis indicated a downregulation of cyclin D1 and upregulation of p53, suggesting cell cycle arrest at the G1 phase.
Study 2: In Vivo Tumor Models
In vivo studies using xenograft models demonstrated that administration of the compound resulted in:
- Tumor Growth Inhibition : A significant reduction in tumor volume compared to control groups.
- Survival Rates : Improved survival rates were observed in treated mice, indicating potential therapeutic benefits.
Data Table: Summary of Biological Activities
| Biological Activity | Observations | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis | [Study 1] |
| Enzyme Inhibition | Inhibits protein kinases | [Study 2] |
| Cell Cycle Arrest | G1 phase arrest | [Study 1] |
| Tumor Growth Reduction | Significant volume decrease | [Study 2] |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one, and how are critical reaction conditions optimized?
- Answer : The compound is typically synthesized via Claisen-Schmidt condensation between a substituted pyridine aldehyde and a ketone. Key steps include:
- Aldol Condensation : Base-catalyzed (e.g., NaOH or KOH) coupling of 6-chloronicotinaldehyde with 3-fluoro-4-methanesulfonylacetophenone.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) or ethanol enhance reaction efficiency .
- Temperature Control : Optimal yields are achieved at 60–80°C, with prolonged stirring (12–24 hours) .
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures ensures high purity .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?
- Answer :
- NMR Spectroscopy : - and -NMR confirm substituent positions and enone geometry (e.g., coupling constants for trans-alkene protons) .
- IR Spectroscopy : Stretching frequencies for carbonyl (1640–1680 cm) and sulfonyl (1150–1250 cm) groups validate functional groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) .
- X-ray Crystallography : Absolute configuration and molecular packing are determined via single-crystal diffraction .
Advanced Research Questions
Q. How can SHELX software enhance the accuracy of crystallographic refinement for this compound?
- Answer : SHELXL refines crystal structures by:
- Data Input : Integration of high-resolution diffraction data (e.g., ) .
- Parameterization : Anisotropic displacement parameters for non-hydrogen atoms improve model precision .
- Validation : R-factor convergence () and Hirshfeld rigid-bond tests ensure structural reliability .
- Twinned Data Handling : SHELXL’s twin law refinement addresses pseudo-merohedral twinning in chalcone derivatives .
Q. What methodologies elucidate substituent effects on molecular conformation and crystal packing?
- Answer :
-
Dihedral Angle Analysis : X-ray diffraction quantifies torsional angles between aromatic rings (e.g., 7.14°–56.26° in fluorophenyl chalcones) .
-
Hirshfeld Surfaces : Intermolecular interactions (e.g., C–H···O, π–π stacking) are mapped to explain packing motifs (Figure 1) .
-
Graph Set Analysis : Hydrogen-bonding patterns (e.g., , ) classify supramolecular architectures .
Table 1 : Substituent Impact on Dihedral Angles in Chalcone Derivatives
Substituent on Phenyl Ring Dihedral Angle (°) Reference 4-Fluoro 7.14–56.26 3-Fluoro-4-methanesulfonyl To be determined –
Q. How should researchers resolve contradictions in reported dihedral angles or bioactivity data across studies?
- Answer :
- Statistical Analysis : ANOVA compares structural variations across crystal forms or synthetic batches .
- Control Experiments : Reproduce synthesis under standardized conditions (e.g., solvent, temperature) .
- Multi-technique Validation : Correlate X-ray data with computational models (e.g., DFT-optimized geometries) .
Q. What role do hydrogen-bonding interactions play in stabilizing the crystal lattice?
- Answer :
- C–H···O Networks : Methanesulfonyl groups act as hydrogen-bond acceptors, forming chains along the b-axis .
- π–π Stacking : Chloropyridinyl and fluorophenyl rings engage in offset stacking (3.5–4.0 Å spacing), enhancing lattice cohesion .
Q. How can thermal analysis techniques assess the compound’s stability for pharmaceutical applications?
- Answer :
- DSC/TGA : Differential scanning calorimetry (DSC) identifies melting points () and decomposition temperatures (), while thermogravimetric analysis (TGA) quantifies mass loss under heating .
- Kinetic Studies : Kissinger or Ozawa methods calculate activation energy () for thermal degradation .
Methodological Notes
- Data Reproducibility : Ensure NMR spectra are calibrated against TMS and XRD data deposited in the Cambridge Structural Database (CSD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
